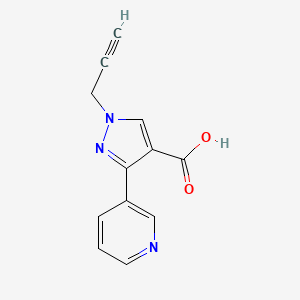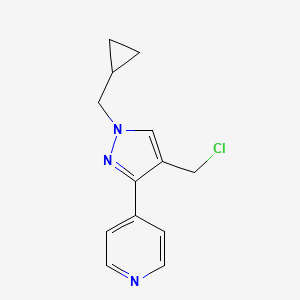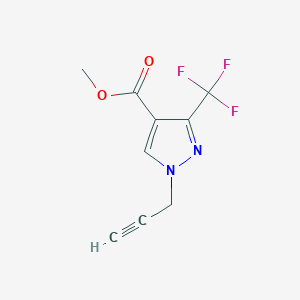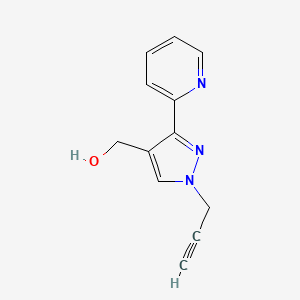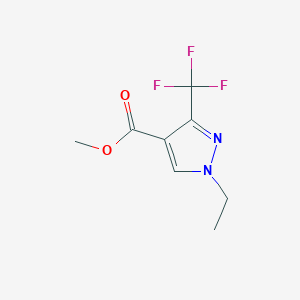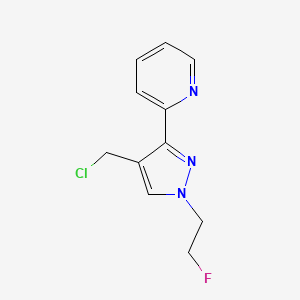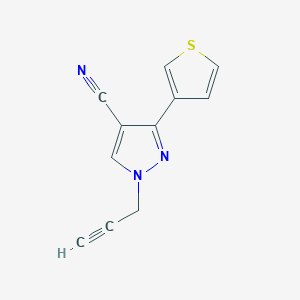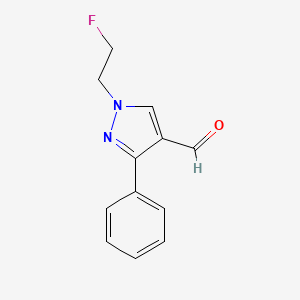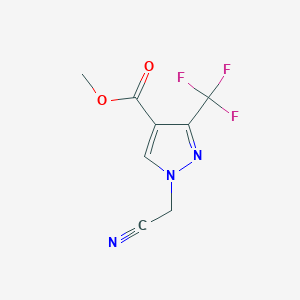
(E)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)propan-1-amine
概要
説明
This compound is a boronic ester, which are commonly used in organic synthesis. Boronic esters are known for their role in the Suzuki reaction, a type of cross-coupling reaction .
Molecular Structure Analysis
The compound contains a boron atom, which is less electronegative than carbon, leading to unique reactivity. The tetramethyl-1,3,2-dioxaborolan-2-yl group is a common protecting group for boronic acids .Chemical Reactions Analysis
Boronic esters are known to undergo several types of reactions, including cross-coupling reactions like the Suzuki reaction .科学的研究の応用
Molecular Structure and Conformational Analysis
(E)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)propan-1-amine, as a member of the boric acid ester intermediates, has been studied for its molecular structure through various spectroscopic methods and X-ray diffraction. The compounds in this category have been confirmed structurally by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Their molecular structures have been analyzed using Density Functional Theory (DFT) and compared with X-ray diffraction values, showcasing their conformational stability and physicochemical properties (Huang et al., 2021).
Sensing and Detection Applications
Derivatives of this compound, such as OTB and its imine derivatives (OTBXAs), have shown promising results in the detection of H2O2 vapor, a critical component in peroxide-based explosives. These derivatives exhibit rapid deboronation velocity in the presence of H2O2 vapor, with certain compounds like OTBPA significantly shortening the complete reaction time and improving the sensitivity of hydrogen peroxide detection (Fu et al., 2016). Similarly, boronate-based fluorescence probes derived from this compound have been synthesized for detecting hydrogen peroxide, indicating its significant potential in biomedical and environmental monitoring applications (Lampard et al., 2018).
Prochelator Applications for Oxidative Stress
Prochelators like TRENBSIM, derived from this compound, have been studied for their ability to provide hexadentate ligands for chelating metal ions in response to hydrogen peroxide. This property is crucial for impeding oxidative stress, with specific prochelators showing potential in biological applications due to their ability to prevent iron and copper-induced hydroxyl radical generation (Leed et al., 2011).
Antifungal and Antibacterial Bioactivity
Novel N2B heterocycles formed from the reaction of this compound have demonstrated considerable antifungal activity against strains like Aspergillus niger and Aspergillus flavus, as well as moderate antibacterial activity against Bacillus cereus. This indicates its potential in developing new antimicrobial agents (Irving et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-propyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO2/c1-6-11-18-12-13-7-9-14(10-8-13)17-19-15(2,3)16(4,5)20-17/h7-10,12H,6,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQQYYZQDNRVLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




